molecular formula C15H16Fe 10* B1143636 Cyclopentenylferrocene CAS No. 12260-67-2

Cyclopentenylferrocene

Cat. No. B1143636
CAS RN: 12260-67-2
M. Wt: 252.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentenylferrocene, also known as (1-Cyclopentenyl)ferrocene, is an organometallic compound with the molecular formula C15H16Fe . It has a molecular weight of 252.13 g/mol .


Molecular Structure Analysis

Cyclopentenylferrocene consists of two cyclopentadienyl rings bound to a central iron atom . The InChI string for Cyclopentenylferrocene is InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 .


Physical And Chemical Properties Analysis

Cyclopentenylferrocene is a solid at 20 degrees Celsius . It has a molecular weight of 252.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Mechanism of Action

Target of Action

Cyclopentenylferrocene, also known as Ferrocene, (1-cyclopenten-1-yl)-, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique mammalian enzyme that can reduce lipid hydroperoxides to their corresponding alcohols . It plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death .

Mode of Action

Cyclopentenylferrocene interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxidation, causing a form of programmed cell death known as ferroptosis . Ferrocene derivatives have been found to participate in important metal-specific modes of action that contribute to the overall therapeutic efficacy of the molecules .

Biochemical Pathways

The inhibition of GPX4 by Cyclopentenylferrocene affects the lipid metabolism, reactive oxygen species (ROS) biology, and iron regulation pathways . The compound’s interaction with GPX4 impairs the enzyme’s ability to reduce lipid hydroperoxides, leading to an increase in lipid peroxidation and ROS . This increase in ROS and lipid peroxidation triggers ferroptosis, a form of cell death .

Pharmacokinetics

The compound’s ferrocenyl moiety is known to maintain the inhibition capacity of certain molecules with gpx4 .

Result of Action

The result of Cyclopentenylferrocene’s action is the induction of ferroptosis, a form of programmed cell death . By inhibiting GPX4 and increasing lipid peroxidation and ROS, Cyclopentenylferrocene can trigger cell death, thereby attenuating tumor growth in vivo .

Action Environment

The action of Cyclopentenylferrocene can be influenced by various environmental factors. For instance, ion-pairing has been found to lower the energy necessary for the reduction of the ferricenium ion, affecting the compound’s action . Additionally, the solvent dielectric constant can influence the energy barrier for rotation around the metal–ligand bond in ferricenium derivatives .

properties

IUPAC Name

cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHQGWZCFPIJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, (1-cyclopenten-1-yl)-

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